(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide
Description
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide is a chiral pentanamide derivative featuring a leucine backbone (2S-configuration) with a 4-methyl substituent and an N-(1-phenylethyl) group. Its molecular formula is C₁₄H₂₂N₂O (MW: 234.34 g/mol), and it is identified by CAS# 1567264-94-1 .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11?,13-/m0/s1 |
InChI Key |
VPFFPRYQICYPMT-YUZLPWPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and 1-phenylethylamine.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide using 1-phenylethylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors could also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Implications
Heterocyclic substituents (e.g., thiazolyl in ) may enhance metabolic stability or modulate electronic properties compared to purely aromatic groups. Fluorescent/coumarin () and chromogenic/nitro () derivatives are tailored for analytical applications, unlike the target compound.
Physicochemical Properties :
- The hydrochloride salts (e.g., ) exhibit higher aqueous solubility, critical for in vitro assays.
- The target compound’s logP (predicted ~2.5) is lower than naphthyl (logP ~3.1) or coumarin derivatives (logP ~2.8), influencing membrane permeability .
Synthetic Accessibility: IV-32d () was synthesized in 93% yield via amide coupling, suggesting scalable routes for analogs.
Biological Activity
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide, also known as (S)-2-amino-4-methyl-N-phenylpentanamide, is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
Its structure includes an amino group, a methyl group, and an N-phenylethyl substituent on a pentanamide backbone, contributing to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
The biological activity of (2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor , modulating various metabolic pathways and cellular signaling mechanisms. Its unique structural properties allow it to fit into active sites of enzymes, potentially influencing their activity either as an inhibitor or activator.
Enzyme Inhibition
Research indicates that (2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide exhibits enzyme inhibitory properties. For instance, studies have shown that it can interact with enzymes involved in critical biochemical pathways, making it a candidate for developing therapeutic agents targeting enzyme dysregulation.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate in the synthesis of drugs aimed at treating neurological disorders. Its ability to serve as a building block for more complex organic molecules enhances its significance in drug development.
Case Studies
Several studies have focused on the biological activity of (2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide:
- Study on Enzyme Interaction : Research demonstrated that the compound effectively inhibited specific enzymes related to metabolic disorders. The inhibition was quantified through various assays, revealing its potential therapeutic applications in metabolic regulation.
- Therapeutic Potential in Neurological Disorders : A study highlighted the compound's effectiveness in modulating neurotransmitter levels, suggesting its use in treating conditions such as depression and anxiety disorders.
- Structural Analogues : Comparative studies with structurally similar compounds revealed variations in biological activity based on slight modifications in their chemical structure. This emphasizes the importance of structural integrity in determining the efficacy of such compounds.
Data Tables
The following table summarizes key features and biological activities associated with (2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide and some of its analogues:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide | C14H22N2O | Chiral compound, enzyme inhibitor | Modulates metabolic pathways |
| (R)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide | C14H22N2O | Enantiomer with different biological activity | Potentially less effective than (S) form |
| (S)-4-Methyl-N-(R)-1-(phenylethyl)pentanamide | C14H22N2O | Variation affecting reactivity | Different interaction profile |
| (S)-2-Amino-4-methyl-N-(R)-1-cyano-2-phenylethyl)pentanamide | C15H22N3O | Contains cyano group | Altered chemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
